![molecular formula C7H7N3O B033709 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one CAS No. 105176-21-4](/img/structure/B33709.png)
5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one, also known as MCI-154, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has shown promising results as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In material science, 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. In catalysis, 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has been used as a ligand for the synthesis of chiral catalysts.
Mécanisme D'action
The mechanism of action of 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one is not fully understood, but it has been proposed to act as a kinase inhibitor. It has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β), which are involved in cell cycle regulation and signaling pathways. 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has also been shown to inhibit the aggregation of amyloid-β (Aβ) peptides, which are involved in the pathogenesis of Alzheimer's disease.
Effets Biochimiques Et Physiologiques
5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has been shown to have various biochemical and physiological effects, including antiproliferative, anti-inflammatory, and neuroprotective effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has also been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, its low water solubility and potential toxicity at high concentrations can limit its use in certain experiments. Additionally, the high cost of synthesis and limited availability of 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one can also be a limitation for some researchers.
Orientations Futures
There are several future directions for the research on 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one, including the development of more efficient and cost-effective synthesis methods, the optimization of its pharmacological properties for drug development, and the exploration of its potential applications in other fields, such as catalysis and material science. Additionally, further studies are needed to fully understand the mechanism of action of 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one and its potential side effects in vivo.
Conclusion:
In conclusion, 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one is a heterocyclic compound that has shown promising results as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Its synthesis method has been optimized to increase the yield and purity, and its mechanism of action has been studied extensively. 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has various biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. There are several future directions for the research on 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one, and further studies are needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has been synthesized using different methods, including the reaction of 2-amino-3-methylpyridine with ethyl acetoacetate, followed by cyclization with formaldehyde. Another method involves the reaction of 2-amino-3-methylpyridine with ethyl acetoacetate and formaldehyde in the presence of acetic acid. These methods have been optimized to increase the yield and purity of 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one.
Propriétés
Numéro CAS |
105176-21-4 |
|---|---|
Nom du produit |
5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one |
Formule moléculaire |
C7H7N3O |
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
5-methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one |
InChI |
InChI=1S/C7H7N3O/c1-4-2-5(11)6-7(10-4)9-3-8-6/h2-3H,1H3,(H2,8,9,10,11) |
Clé InChI |
BJIDBSJWJNZYHI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(N1)N=CN2 |
SMILES canonique |
CC1=CC(=O)C2=C(N1)N=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane](/img/structure/B33627.png)

![(3aR,4S,5R,6aS)-5-(benzoyloxy)hexahydro-4-[(triphenylmethoxy)methyl]-2H-cyclopenta[b]furan-2-one](/img/structure/B33634.png)

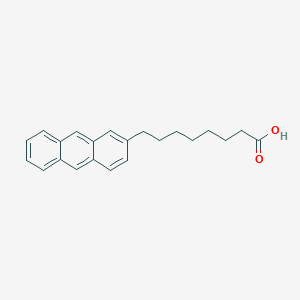
![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B33641.png)
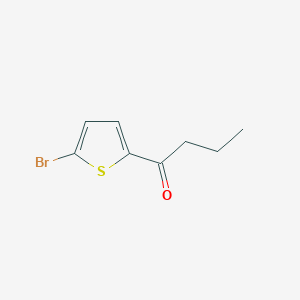
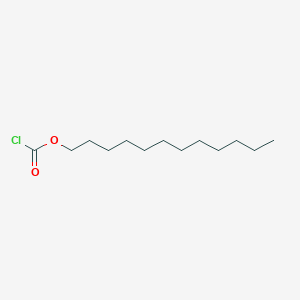
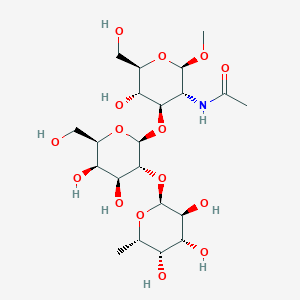
![Isopropanol, [2-14C]](/img/structure/B33646.png)
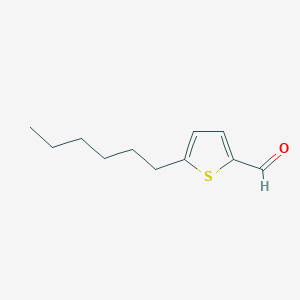
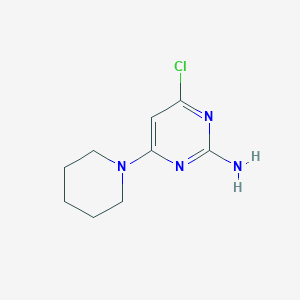

![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile](/img/structure/B33652.png)